Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-phenyl-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans-
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Overview
Description
Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrolidin-2-one core, a piperazine moiety, and phenyl and ethoxyphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride typically involves multiple steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Piperazine Moiety: This step involves the reaction of the pyrrolidin-2-one core with piperazine under suitable conditions, often using a coupling reagent.
Attachment of Phenyl and Ethoxyphenyl Groups: These groups are introduced through substitution reactions, where the appropriate phenyl and ethoxyphenyl halides react with the intermediate compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The phenyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Trans-1-(4-methoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
- Trans-1-(4-chlorophenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
- Trans-1-(4-fluorophenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
Uniqueness
Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, potentially offering distinct advantages in specific applications.
Biological Activity
Piperazine derivatives have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-phenyl-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans-, examining its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring, a pyrrolidine moiety, and an ethoxyphenyl group. Its molecular formula is C23H32N6O4Cl with a molecular weight of approximately 490.00 g/mol.
Piperazine derivatives often exhibit their biological effects through various mechanisms:
- Antimicrobial Activity : Research indicates that certain piperazine compounds possess significant antimicrobial properties. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM in specific studies .
- Antiviral Properties : Some studies suggest that piperazine derivatives can inhibit viral replication. For example, compounds related to piperazine have been explored for their potential in treating viral infections, although specific data on the trans-isomer of the compound is limited .
- Cytotoxicity : The safety profile of piperazine derivatives is crucial for their therapeutic application. In studies evaluating cytotoxicity against human cell lines (e.g., HEK-293), certain derivatives demonstrated low toxicity, indicating a favorable safety margin for further development .
Table 1: Biological Activity of Piperazine Derivatives
Compound Name | Target Organism | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
---|---|---|---|---|
Compound 6a | M. tuberculosis | 1.35 | 3.73 | Non-toxic |
Compound 6e | M. tuberculosis | 2.18 | 4.00 | Non-toxic |
Compound 7e | M. tuberculosis | N/A | N/A | Non-toxic |
Case Study 1: Anti-tubercular Activity
In a study focused on developing new anti-tubercular agents, several piperazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most potent compounds exhibited IC50 values as low as 1.35 μM, suggesting strong potential for further development as therapeutic agents against tuberculosis .
Case Study 2: Cytotoxicity Assessment
A separate investigation assessed the cytotoxic effects of various piperazine derivatives on human embryonic kidney cells (HEK-293). The results indicated that the tested compounds were non-toxic at concentrations effective against bacterial targets, supporting their potential use in clinical settings without significant adverse effects on human cells .
Properties
CAS No. |
38123-89-6 |
---|---|
Molecular Formula |
C23H28ClN3O3 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(4S,5S)-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C23H27N3O3.ClH/c1-2-29-19-10-8-18(9-11-19)26-21(27)16-20(22(26)17-6-4-3-5-7-17)23(28)25-14-12-24-13-15-25;/h3-11,20,22,24H,2,12-16H2,1H3;1H/t20-,22+;/m0./s1 |
InChI Key |
MJXMHGWDKKVVSA-IKGOIYPNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2[C@@H]([C@H](CC2=O)C(=O)N3CCNCC3)C4=CC=CC=C4.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)N3CCNCC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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